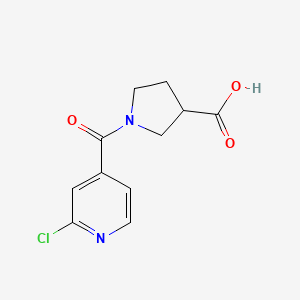![molecular formula C11H15FN2O B1474639 [1-(2-氟吡啶-4-基)哌啶-3-基]甲醇 CAS No. 1565491-11-3](/img/structure/B1474639.png)
[1-(2-氟吡啶-4-基)哌啶-3-基]甲醇
描述
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用
生物活性哌啶类化合物的合成
哌啶衍生物对于合成生物活性化合物至关重要。 “[1-(2-氟吡啶-4-基)哌啶-3-基]甲醇”中氟吡啶基团的存在可以在多组分反应中被利用,以创建具有潜在生物活性的复杂分子 .
抗癌药物的开发
哌啶结构经常出现在抗癌药物中。该化合物的具体结构可能与癌细胞系相互作用,从而导致新型抗癌药物的开发。 对哌啶环上不同基团的取代进行研究可以导致发现具有增强功效的新型化合物 .
抗菌和抗真菌应用
哌啶部分已知具有抗菌和抗真菌特性。 氟吡啶基团有可能增强这些化合物对各种细菌和真菌菌株的有效性,使其在新型抗生素的开发中具有价值 .
神经药理学研究
哌啶衍生物在神经药理学中起着重要作用。 它们用于合成可以作用于中枢神经系统的化合物,可能导致治疗神经退行性疾病或用作镇痛剂 .
抗病毒和抗疟疾研究
哌啶的结构灵活性允许创建可以抑制病毒复制或疟疾寄生虫生命周期的化合物。 该化合物的独特结构可能是合成新型抗病毒或抗疟疾药物的关键 .
心血管药物开发
哌啶衍生物也用于开发针对心血管疾病的药物。 该化合物中哌啶环的修饰可以导致治疗高血压或心律失常的新型治疗剂 .
抗炎和镇痛研究
由于它们的药理特性,哌啶衍生物因其抗炎和镇痛特性而受到研究。 该化合物可用于合成能够更有效地控制疼痛和炎症的新药 .
阿尔茨海默病和认知障碍
具有哌啶结构的化合物因其在治疗认知障碍(包括阿尔茨海默病)中的潜在作用而受到探索。 “[1-(2-氟吡啶-4-基)哌啶-3-基]甲醇”的特定特征可能有助于开发可以改善记忆和认知功能的药物 .
属性
IUPAC Name |
[1-(2-fluoropyridin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-11-6-10(3-4-13-11)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRKFZMUJIENFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


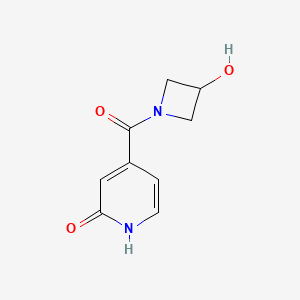

![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)
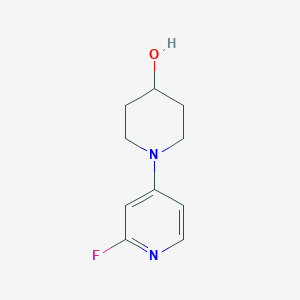
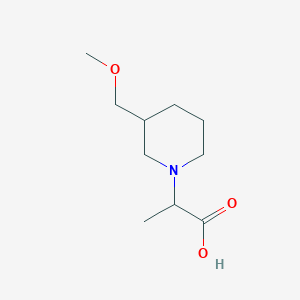

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
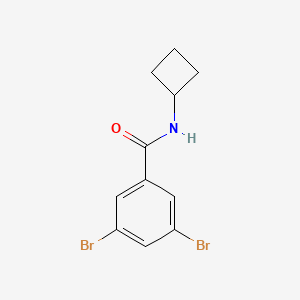
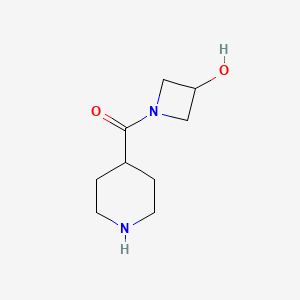
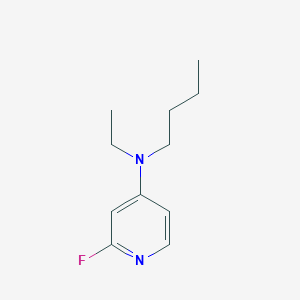

![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)
